Home > Products > Screening Compounds P1267 > 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide -

3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

Catalog Number: EVT-5167866
CAS Number:
Molecular Formula: C21H23BrClN3O2S
Molecular Weight: 496.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(1-piperidine)ethyl]-N′-[2-(pyridyl)] thiourea

    Compound Description: N-[2-(1-piperidine)ethyl]-N′-[2-(pyridyl)] thiourea (compound 1 in the paper) is a thiourea derivative evaluated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. This compound showed no anti-HIV activity, even at high concentrations (100 μM) .

N-[2-(1-piperidine)ethyl]-N′-[2-(5-bromopyridyl)] thiourea

    Compound Description: N-[2-(1-piperidine)ethyl]-N′-[2-(5-bromopyridyl)] thiourea (compound 2 in the paper) is a bromopyridyl thiourea derivative designed as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike the unsubstituted parent compound, this brominated derivative exhibited anti-HIV activity at nanomolar concentrations .

N-[2-(2-methylpiperidinylethyl)]-N′-[2-(5-bromopyridyl)] thiourea

    Compound Description: N-[2-(2-methylpiperidinylethyl)]-N′-[2-(5-bromopyridyl)] thiourea (compound 4 in the paper) is a methyl-substituted piperidinylethyl bromopyridyl thiourea designed as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Introducing a methyl group at the 2-position of the piperidine ring significantly enhanced the anti-HIV activity, resulting in an IC50 value greater than 0.001 μM .

N-[2-(1-piperidine)ethyl]-N′-[2-(5-chloropyridyl)] thiourea

    Compound Description: N-[2-(1-piperidine)ethyl]-N′-[2-(5-chloropyridyl)] thiourea (compound 5 in the paper) is a chloropyridyl thiourea derivative similar in structure to compound 2. This compound also showed anti-HIV activity at nanomolar concentrations, demonstrating that both bromo- and chloro- substitutions on the pyridyl ring contribute to the activity .

β-fluoro[2-phenethyl]-N′[2-(5-chloropyridyl)]thiourea and β-fluoro[2-phenethyl]-N′[2-(5-bromopyridyl)]thiourea

    Compound Description: These two compounds (compounds 11 and 12 in the paper) are fluoroethyl halopyridyl thioureas that demonstrated potent anti-HIV activity with subnanomolar IC50 values and high selectivity indices (>30,000). They were significantly more active against NNRTI-resistant HIV strains compared to nevirapine or delavirdine .

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f) and Carbamoyl Thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

    Compound Description: These series of compounds (9a-i in the paper) were synthesized and evaluated for antimicrobial activity. Their synthesis involved condensing a common synthon, 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide (7), with various substituted phenyl-carbamido-phosphoric acid dichlorides or carbamido-phosphoric acid dichlorides containing morpholine, piperidine, or 4-methyl piperizine moieties.

Properties

Product Name

3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

IUPAC Name

3-bromo-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-ethoxybenzamide

Molecular Formula

C21H23BrClN3O2S

Molecular Weight

496.8 g/mol

InChI

InChI=1S/C21H23BrClN3O2S/c1-2-28-19-9-6-14(12-16(19)22)20(27)25-21(29)24-15-7-8-18(17(23)13-15)26-10-4-3-5-11-26/h6-9,12-13H,2-5,10-11H2,1H3,(H2,24,25,27,29)

InChI Key

WSNFNFJKJOTVLP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.